2-(Azetidin-1-yl)-2-oxoacetic acid

描述

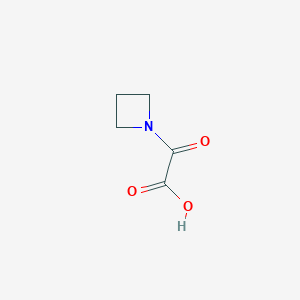

Structure

3D Structure

属性

IUPAC Name |

2-(azetidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4(5(8)9)6-2-1-3-6/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXPOIQAAMIVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566724 | |

| Record name | (Azetidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89072-13-9, 749177-98-8 | |

| Record name | SF 2185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089072139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Azetidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 1 Yl 2 Oxoacetic Acid

Reactivity Profiles of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 26-27 kcal/mol), which makes it susceptible to ring-opening reactions. clockss.org The presence of an electron-withdrawing N-acyl group, such as the 2-oxoacetyl group in the title compound, activates the ring towards nucleophilic attack. clockss.org

Ring-Opening Reactions and Subsequent Product Diversification

The N-acylazetidine functionality is prone to cleavage under various conditions, leading to a diverse array of linear amine products. This reactivity is largely driven by the release of ring strain.

Nucleophilic attack on an activated azetidine ring can occur at either of the ring carbons adjacent to the nitrogen atom. For instance, heating azetidine with concentrated hydrochloric acid leads to the formation of an azetidinium chloride intermediate. This positively charged species is highly unstable and readily undergoes ring-opening by the chloride nucleophile. youtube.com Similarly, N-acyl azetidines can be opened by various nucleophiles. The reaction of 2-acylaziridines with acid chlorides, a related three-membered ring system, proceeds through the formation of an acylaziridinium ion, which is then opened by the chloride anion. bioorg.org A similar mechanism can be postulated for N-acyl azetidines.

The desymmetrization of meso-N-acyl-azetidines using chiral catalysts represents a sophisticated application of this reactivity, affording chiral products with high enantioselectivity. Density Functional Theory (DFT) calculations on the reaction of N-benzoyl azetidine with 2-mercaptobenzothiazole, catalyzed by a BINOL-derived phosphoric acid, indicate that the reaction proceeds through a bifunctional activation mechanism. The catalyst activates both the azetidine nitrogen and the nucleophile. rsc.org This approach allows for the controlled opening of the azetidine ring to produce valuable, enantiomerically enriched building blocks.

The table below summarizes representative ring-opening reactions of activated azetidine systems.

| Azetidine Derivative | Reagent/Catalyst | Product Type | Reference |

| N-Benzoyl azetidine | 2-Mercaptobenzothiazole / Chiral Phosphoric Acid | Chiral ring-opened thioether | rsc.org |

| Azetidine | Concentrated HCl, heat | 3-Chloropropan-1-amine | youtube.com |

| (2R,1'R)-2-Acyl-(1'-phenylethyl)aziridine | Acid Chlorides | β-Amino-α-chlorocarbonyl compounds | bioorg.org |

Radical Addition Reactions to Azetidines and Iminium Intermediates

The azetidine ring can also participate in radical reactions. A general method for the synthesis of azetidines involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov While this is a formation reaction, it highlights the compatibility of the azetidine core with radical intermediates.

More pertinent to the reactivity of the pre-formed ring, radical reactions can be initiated at a position alpha to the nitrogen. For example, the lithiation of N-thiopivaloyl azetidine, followed by trapping with an electrophile, proceeds through radical intermediates, although this is a deprotonation-substitution pathway rather than a direct radical addition to the ring. rsc.org The generation of an iminium ion from the N-acylazetidine would render the α-protons acidic and susceptible to deprotonation, which could then be followed by radical processes. The photochemical rearrangement of azetidine ketones involves the formation of a 1,3-biradical intermediate, leading to ring expansion to form pyrroles. bhu.ac.in

Reactivity of the α-Keto Acid Moiety

The α-keto acid functional group in 2-(azetidin-1-yl)-2-oxoacetic acid is a key site for chemical transformations, including decarboxylation, amidation, and esterification.

Decarboxylation Pathways and Derivatives

Alpha-keto acids can undergo decarboxylation, often under milder conditions than their simple carboxylic acid counterparts. This process can be initiated thermally, photochemically, or through catalysis. For instance, the decarboxylation of neat muconic acid to levulinic acid can be achieved with sulfuric acid catalysis at mild temperatures. rsc.org The reaction of N-substituted azetidine-2-carboxylic acids with lithium diisopropylamide can lead to β-lactam formation through an oxidative decarboxylation mechanism. bhu.ac.in While this is a different structural isomer, it demonstrates a potential pathway for decarboxylation in related systems.

The mechanism of non-enzymatic decarboxylation of α-keto acids can be complex. For example, the decarboxylation of pyruvic acid in the presence of hydrogen peroxide proceeds via a specific oxidative pathway. bioorg.org The decarboxylation of this compound would likely yield N-formylazetidine or its derivatives, depending on the reaction conditions.

Amidation and Esterification Reactions for Functional Group Interconversion

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, most notably amides and esters. These reactions are standard transformations in organic synthesis.

Amidation can be achieved by activating the carboxylic acid, for example, with a carbodiimide (B86325) reagent, followed by the addition of a primary or secondary amine. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. A biocatalytic approach using carboxylic acid reductases (CARs) has also been shown to facilitate amide bond formation from carboxylic acids and amines. nih.gov Mechanistic studies suggest that this enzymatic process proceeds through an acyl adenylate intermediate. nih.gov

Esterification is typically accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in what is known as a Fischer esterification. hillpublisher.com The reaction is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed. Studies on the esterification of 2,5-furandicarboxylic acid with ethylene (B1197577) glycol have shown that the enhanced solubility of the diacid improves esterification kinetics, even at lower temperatures. rsc.org

The table below outlines common reagents for these transformations.

| Transformation | Reagent(s) | Product |

| Amidation | 1. SOCl₂ or (COCl)₂2. R₂NH | 2-(Azetidin-1-yl)-2-oxo-N,N-dialkylacetamide |

| Amidation | DCC, R₂NH | 2-(Azetidin-1-yl)-2-oxo-N,N-dialkylacetamide |

| Amidation (Biocatalytic) | Carboxylic Acid Reductase, ATP, Amine | 2-(Azetidin-1-yl)-2-oxo-N-alkylacetamide |

| Esterification | R'OH, H₂SO₄ (cat.) | Alkyl 2-(azetidin-1-yl)-2-oxoacetate |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions of this compound is crucial for predicting its behavior and designing new synthetic applications. Mechanistic studies, often supported by computational chemistry, have shed light on the reactivity of both the azetidine ring and the α-keto acid moiety.

The mechanism of ring-opening of N-acyl azetidines has been a subject of interest. DFT calculations have been instrumental in understanding the origins of selectivity in catalytic desymmetrization reactions. rsc.org These studies reveal that the reaction proceeds through a transition state where the catalyst forms specific non-covalent interactions with both the azetidine and the nucleophile, thereby controlling the stereochemical outcome. rsc.org

For radical reactions, computational studies have helped to explain the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the formation of azetidines from ynamides. nih.gov These calculations can model the transition state energies and geometries, providing insight into the factors that govern regioselectivity.

The mechanism of decarboxylation of α-keto acids has also been investigated. A combined experimental and computational study on the decarboxylation of muconic acid revealed the intermediates involved and the activation energies for the process. rsc.org Such studies are vital for optimizing reaction conditions and controlling product distribution.

Mechanistic interrogation of the asymmetric lithiation of N-thiopivaloyl azetidine has shown that the lithiated intermediates are configurationally unstable at low temperatures, and the reaction proceeds via a dynamic resolution of diastereomeric intermediates. rsc.org This highlights the complexity of reactions involving the azetidine ring and the importance of detailed mechanistic studies.

Investigations into Transition States and Reactive Intermediates

The transformation of this compound, particularly in amidation reactions, proceeds through a series of transient species, including transition states and reactive intermediates. The nature of these species is highly dependent on the reaction conditions and the presence of catalysts.

In the absence of a catalyst, the direct amidation of a carboxylic acid with an amine is a thermally demanding process with a high activation barrier. However, the introduction of a catalyst fundamentally alters the reaction mechanism, providing a lower energy pathway.

Boron-Catalyzed Amidation:

Recent mechanistic studies on boron-catalyzed direct amidation reactions have challenged previously held assumptions about the operative mechanism. worktribe.comnih.govrsc.org It was once believed that the reaction proceeded through a monomeric acyloxyboron intermediate. However, detailed investigations, including quantum mechanical calculations, suggest a more complex mechanism. worktribe.comrsc.org

A proposed alternative pathway involves the formation of a dimeric B-X-B species (where X can be an oxygen or nitrogen atom). worktribe.comrsc.org This dimeric structure is thought to be crucial for activating the carboxylic acid group of a molecule like this compound, while simultaneously positioning the incoming amine nucleophile for attack on the activated carbonyl group. worktribe.com Computational studies at the B3LYP+D3/Def2-TZVPP level of theory indicate that these pathways involving dimeric boron species are energetically more favorable than the mechanism involving a monomeric intermediate. rsc.org

Further computational studies using density functional theory (DFT) on a related boron ester-catalyzed amidation have elucidated a potential catalytic cycle. nih.gov This cycle is initiated by the condensation of the carboxylic acid with the boron ester catalyst to form a monoacyloxylated boron species. nih.gov This intermediate then reacts with an amine, assisted by another molecule of the carboxylic acid, to yield the amide product and a monohydroxyboron species. nih.gov

The regeneration of the catalyst is identified as the rate-determining step of the reaction, and an amine-coordinated monohydroxyboron species is considered the catalyst's resting state. nih.gov The characterization of various intermediates in these reaction mixtures has been supported by spectroscopic techniques such as NMR and, in some cases, X-ray crystallography. worktribe.comnih.gov

| Proposed Intermediate/Transition State | Catalytic System | Method of Investigation | Key Findings |

| Dimeric B-X-B species | Boronic Acid | Quantum Mechanical Calculations | Energetically more favorable than monomeric intermediates. worktribe.comrsc.org |

| Monoacyloxylated boron species | Boron Ester | Density Functional Theory (DFT) | Initial intermediate formed from carboxylic acid and catalyst. nih.gov |

| Amine-coordinated monohydroxyboron species | Boron Ester | Density Functional Theory (DFT) | Identified as the catalyst's resting state. nih.gov |

| Carboxylic acid chloride | Formamide (B127407)/TCT | NMR Spectroscopy | Observed as a key intermediate in the activation of the carboxylic acid. nih.gov |

Formamide-Catalyzed Activation:

An alternative approach to activating carboxylic acids like this compound involves the use of a formamide catalyst, such as formylpyrrolidine, in conjunction with a reagent like trichlorotriazine (B8581814) (TCT). nih.govimperial.ac.uk In this system, the reactive intermediate is a carboxylic acid chloride. nih.gov The formation of this highly electrophilic species significantly facilitates nucleophilic attack by an amine to form the corresponding amide. The generation of the acid chloride intermediate has been monitored and confirmed by NMR spectroscopy. nih.gov

The Role of Catalysis in Directing Reaction Outcomes and Selectivity

Catalysis plays a pivotal role not only in enabling the reactions of this compound under milder conditions but also in directing the reaction outcomes and ensuring high selectivity. The choice of catalyst can influence which reactive pathway is favored, leading to the desired product in high yield and purity.

Boron-Based Catalysts:

A variety of boron-based catalysts have been employed for direct amidation reactions. rsc.org These include boric acid, various arylboronic acids, and borate (B1201080) esters like B(OCH₂CF₃)₃. The catalytic activity of boronic acids is believed to depend on the availability of at least three free coordination sites on the boron atom. worktribe.comnih.gov This requirement is consistent with the proposed mechanism involving dimeric boron intermediates. In contrast, borinic acids have been shown to be ineffective catalysts for amidation, as they tend to form unreactive complexes with amino-carboxylates or undergo protodeboronation. worktribe.comnih.gov

The selectivity of boron-catalyzed amidations is noteworthy. For instance, these methods have been successfully applied to the protecting-group-free amidation of amino acids, highlighting the catalyst's ability to differentiate between the carboxylic acid and other potentially reactive functional groups. rsc.org

Molybdenum-Based Catalysts:

In reactions of derivatives of this compound, such as those involving further transformations of the amide product, other types of catalysts have proven effective. For example, a molybdenum(VI) dioxide complex stabilized by picolinic acid ligands has been shown to be a highly efficient catalyst for the cyclodehydration of amides to form oxazolines and thiazolines. nih.gov The choice of ligand on the molybdenum center is critical for catalyst stability and performance, preventing deactivation and ensuring high yields. nih.gov This demonstrates how catalyst design can be tailored to achieve specific, selective transformations.

The table below summarizes the impact of different catalytic systems on the amidation of carboxylic acids, which is analogous to the reactivity of this compound.

| Catalyst System | Reaction Type | Key Advantages | Observed Yields |

| Boronic Acids | Direct Amidation | Good functional group tolerance. rsc.org | Generally high. |

| B(OCH₂CF₃)₃ | Direct Amidation | Effective in various solvents like tert-butyl acetate. rsc.org | Not specified. |

| Formamide/TCT | Amidation via Acid Chloride | Cost-effective, improved yields over uncatalyzed TCT reactions. nih.govimperial.ac.uk | Significant improvement (e.g., from 26% to 91% in a model system). nih.gov |

| MoO₂(6-MePic)₂ | Amide Cyclodehydration | High stability and selectivity for oxazoline/thiazoline formation. nih.gov | Excellent yields and diastereoselectivity. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Azetidin 1 Yl 2 Oxoacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 2-(azetidin-1-yl)-2-oxoacetic acid.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The protons of the azetidine (B1206935) ring would likely appear as multiplets due to spin-spin coupling. Specifically, the two methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom would be expected in one region, while the other methylene group would be in a slightly different chemical environment. The acidic proton of the carboxylic acid group would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, with a molecular formula of C₅H₇NO₃, five distinct carbon signals would be anticipated in a decoupled spectrum. The carbonyl carbons of the amide and carboxylic acid would resonate at the downfield end of the spectrum (typically in the range of 160-180 ppm). The methylene carbons of the azetidine ring would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Azetidine-CH₂ (adjacent to N) | 3.8 - 4.2 | Triplet |

| Azetidine-CH₂ (β to N) | 2.2 - 2.6 | Quintet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 160 - 165 |

| Carboxylic Acid C=O | 168 - 175 |

| Azetidine-CH₂ (adjacent to N) | 50 - 60 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating the intricate connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons in the azetidine ring, confirming their connectivity. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). nd.edu This is crucial for assigning the carbon signals of the protonated carbons in the azetidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nd.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in this compound. Correlations from the azetidine protons to the amide carbonyl carbon would definitively establish the link between the ring and the oxoacetic acid moiety.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 129.11 g/mol , corresponding to its molecular formula C₅H₇NO₃. bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 129. The fragmentation pattern would likely involve the loss of small, stable molecules. For instance, the loss of a carboxyl group (•COOH, 45 Da) or the cleavage of the azetidine ring could lead to characteristic fragment ions. Analysis of these fragments provides a fingerprint that can confirm the proposed structure.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 129 | [M]⁺ |

| 84 | [M - COOH]⁺ |

| 56 | [C₃H₄N]⁺ (Fragment of azetidine ring) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups and the O-H bond of the carboxylic acid. The amide carbonyl (C=O) stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. The carboxylic acid carbonyl stretching vibration would appear at a higher frequency, generally between 1700-1730 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Amide | C=O stretch | 1630 - 1680 |

| C-N Stretch | 1180 - 1360 |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights

While no specific X-ray crystal structure for this compound is currently available in the literature, such a study would provide invaluable insights. It would confirm the planarity of the amide group and reveal the conformation of the four-membered azetidine ring, which can adopt a puckered conformation. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, which govern the supramolecular architecture of the compound in the solid state. Studies on related oxamic acid derivatives have shown the importance of hydrogen bonding in stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies of 2 Azetidin 1 Yl 2 Oxoacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Currently, there is no published research utilizing Density Functional Theory (DFT) to specifically determine the optimized molecular geometry and stability of 2-(azetidin-1-yl)-2-oxoacetic acid. Such a study would typically involve calculations using various functionals and basis sets to accurately predict bond lengths, bond angles, and dihedral angles. The resulting data would provide a static, gas-phase representation of the molecule's most stable conformation.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Azetidine) | Data not available |

| Bond Length | N-C (Amide) | Data not available |

| Bond Length | C=O (Amide) | Data not available |

| Bond Length | C-C (Keto-acid) | Data not available |

| Bond Angle | C-N-C (Azetidine) | Data not available |

| Dihedral Angle | C-N-C=O | Data not available |

Note: This table is for illustrative purposes only, as no specific DFT data for this compound has been found in the public domain.

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the nitrogen atom of the azetidine (B1206935) ring and the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be centered on the carbonyl carbons, suggesting these are the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a measure of the molecule's chemical stability and reactivity.

A detailed charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering further insights into the molecule's electrostatic potential and intermolecular interaction capabilities.

Theoretical Prediction and Modeling of Reaction Pathways and Transition States

Theoretical modeling could be employed to predict the reaction pathways involved in the synthesis or degradation of this compound. For instance, the reaction between azetidine and oxoacetic acid could be modeled to determine the transition state structure and the activation energy for the formation of the amide bond. Such studies would provide valuable mechanistic insights and could aid in the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations would offer a dynamic view of this compound, capturing its conformational changes over time in a simulated environment (e.g., in water). MD simulations could provide a more comprehensive sampling of the conformational space than static calculations and would be particularly useful for studying how the molecule interacts with solvent molecules or other solutes. This would be crucial for predicting its behavior in solution and its potential to form aggregates or interact with biological membranes.

Applications in Advanced Organic Synthesis

2-(Azetidin-1-yl)-2-oxoacetic Acid as a Versatile Synthetic Building Blockbldpharm.com

As a bifunctional molecule, this compound serves as a valuable building block for creating more elaborate chemical structures. bldpharm.com The carboxylic acid and the adjacent ketone provide handles for a variety of chemical transformations, while the azetidine (B1206935) ring can be retained as a key structural feature or used as a precursor for further diversification. bldpharm.comuni-muenchen.de This versatility allows chemists to employ it in a modular fashion, adding complexity in a controlled and predictable manner.

The compound is particularly useful for building complex molecules that are of interest in medicinal chemistry and materials science. The azetidine moiety is a desirable feature in drug design, and this building block provides a direct route for its inclusion. uni-muenchen.de For example, derivatives of this acid can be used to synthesize spirocyclic systems, which combine two ring systems at a single atom. A notable application is the enantioselective synthesis of spiro-3,2′-azetidine oxindoles, a motif that merges two important pharmacophores into a novel spirocyclic scaffold. acs.org Furthermore, the reactivity of the azetidine ring itself can be harnessed. Chiral azetidine derivatives, which can be synthesized from precursors related to this compound, can undergo intramolecular cross-coupling reactions to form fused heterocyclic systems, such as azetidine-fused 1,4-benzodiazepin-2-ones. nih.gov

The incorporation of the azetidine unit can also be seen in the synthesis of complex polymers. Vanadium complexes bearing imidazolidin-2-iminato ligands have been used to create ethylene-propylene-ENB terpolymers with ultra-high molecular weight and high incorporation of the diene monomer. rsc.org While not a direct use of the acid itself, this demonstrates the value of incorporating complex nitrogen heterocycles into larger macromolecular structures.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. bas.bg The structural elements of this compound—specifically, the α-oxoacetic acid moiety—are analogous to components used in well-known MCRs. For instance, glyoxylic acid (oxoacetic acid) is a C2 carboxylic acid that serves as a key building block in many organic syntheses. atamanchemicals.com The Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce peptide-like structures. bas.bg The α-ketoacid functionality of this compound makes it a potential candidate for Ugi-type and Passerini reactions, allowing for the one-pot synthesis of complex, azetidine-containing peptidomimetics.

Divergent synthesis strategies aim to create a library of structurally diverse compounds from a common intermediate. The multiple reactive sites of this compound and its derivatives make them ideal starting points for such strategies. For example, a common chiral azetidine intermediate can be used to produce both functionalized aziridines and azetidines, showcasing a divergent approach to different nitrogen-containing heterocycles. nih.gov

Facilitation of Nitrogen-Containing Heterocycle Synthesis beyond the Azetidine Coreacs.orgnih.govnih.gov

While the azetidine ring is often the desired final component, it can also serve as a synthetic intermediate for constructing other nitrogen-containing heterocycles. nih.govclockss.org The inherent ring strain of the four-membered ring can be exploited in ring-opening or ring-expansion reactions to generate different heterocyclic systems.

Table 1: Examples of Heterocycle Synthesis from Azetidine Precursors

| Starting Material Type | Reaction | Product Heterocycle | Reference |

| Chiral azetidine-2-carboxamide (B111606) | Nucleophilic ring-opening | α,γ-Diaminocarboxamides | nih.gov |

| Chiral azetidine derivative | Intramolecular Cu(I)-catalyzed cross-coupling | Azetidine-fused 1,4-benzodiazepin-2-one | nih.gov |

| N-Boc spirocyclic azetidine | TFA-mediated rearrangement | Spirocyclic oxazinan-2-one | acs.org |

| γ-chloroamine | Intramolecular cyclization | N-unfunctionalized azetidines | nih.gov |

Contribution to Asymmetric Synthesis and Chiral Pool Derivationsuni-muenchen.deresearchgate.net

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the pharmaceutical industry. This compound and its derivatives are valuable players in this field, both as targets of enantioselective synthesis and as chiral synthons that can direct subsequent stereochemical outcomes. nih.govnih.gov

The creation of a stereocenter on the azetidine ring itself is a key first step. Efficient methods have been developed for the enantioselective synthesis of C2-functionalized azetidines from common intermediates, achieving high enantiomeric excess (84–92% ee). nih.gov Biotransformations using whole-cell catalysts have also proven highly effective, producing azetidine-2-carboxylic acids and their amides with excellent yields and enantiomeric excess values up to >99.5% ee. nih.gov

Once a chiral azetidine is formed, its stereocenter can influence the stereochemical course of further reactions, a concept central to "chiral pool" synthesis. The rigid, strained ring structure provides a well-defined stereochemical environment that can direct the approach of reagents. This principle is applied in the synthesis of α-homoallylic alcohols, where a chromium complex containing a chiral ligand catalyzes the allylation of aldehydes to create two consecutive stereogenic centers, one of which is a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org

When a molecule already contains one or more stereocenters, introducing a new one can lead to multiple diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others. The chiral scaffold of the azetidine ring provides excellent diastereocontrol in many transformations. uni-muenchen.de

A general, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, which proceeds under kinetic control to favor the formation of the four-membered ring over the thermodynamically more stable five-membered ring. researchgate.netacs.org This method demonstrates high diastereoselectivity, which quantum chemical calculations attribute to a significant energy difference between the transition states leading to the different diastereomers. researchgate.netacs.org This control allows for the reliable synthesis of specific isomers of complex azetidine derivatives, which is crucial for their application as building blocks in drug discovery and development. uni-muenchen.de

Table 2: Research Findings in Asymmetric Azetidine Synthesis

| Synthetic Method | Target Structure | Key Features | Yield / Stereoselectivity | Reference |

| Organocatalysis | C2-functionalized azetidines | Uses a common bifunctional intermediate | 22–32% overall yield; 84–92% ee | nih.gov |

| Biotransformation (Rhodococcus erythropolis) | Azetidine-2-carboxylic acids/amides | Highly R-enantioselective amidase activity | Excellent yields; up to >99.5% ee | nih.gov |

| Phase-Transfer Catalysis | Spirocyclic azetidine oxindoles | Novel SF₅-containing chiral catalyst | Up to 2:98 er | acs.org |

| Base-mediated cyclization of oxiranes | 2-Arylazetidines | Kinetically controlled, scalable two-step process | Good yields, high diastereoselectivity | researchgate.netacs.org |

| Gold-Catalyzed Oxidative Cyclization | Chiral azetidin-3-ones | Bypasses toxic diazo intermediates | Good yields; >98% ee | nih.gov |

Design and Synthesis of 2 Azetidin 1 Yl 2 Oxoacetic Acid Derivatives

Structure-Driven Derivatization Strategies for Chemical Space Exploration

Structure-driven derivatization is a strategic approach that uses the 2-(azetidin-1-yl)-2-oxoacetic acid scaffold as a foundation for creating a diverse range of molecules. This exploration of "chemical space" is crucial for identifying compounds with novel properties. The core structure presents two primary regions for modification: the azetidine (B1206935) ring and the oxoacetic acid side chain.

Similarly, the design of azetidin-2-one (B1220530) derivatives as cholesterol absorption inhibitors highlights how specific substitutions on the ring are planned to achieve a particular biological effect. nih.gov These strategies are often guided by computational modeling and an understanding of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its activity.

Table 1: Basic Properties of the Core Compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 749177-98-8 |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| SMILES Code | O=C(O)C(=O)N1CCC1 |

Data sourced from bldpharm.com

Introduction of Diverse Functionalities and Substituents to the Azetidine Ring

The functionalization of the azetidine ring is a key aspect of derivatization. Despite the challenges posed by its ring strain, various synthetic methods have been developed to introduce a wide array of chemical groups. researchgate.net

One common approach involves starting with a pre-functionalized azetidine. For example, the synthesis of 2-(3-(2-tert-butylphenoxy)azetidin-1-yl)-2-oxoacetic acid proceeds from ethyl 2-(3-(2-tert-butylphenoxy)azetidin-1-yl)-2-oxoacetate, indicating that the phenoxy substituent is already present on the azetidine precursor before the final side chain is attached or deprotected. lookchem.com

More general synthetic strategies for functionalizing azetidines that can be applied to this scaffold include:

Palladium-catalyzed intramolecular amination: This method can form azetidine rings from acyclic amine precursors, allowing for the incorporation of substituents prior to cyclization. organic-chemistry.org

[2+2] Cycloaddition Reactions: The Staudinger synthesis, a classic method for forming β-lactam rings (azetidin-2-ones), involves the cycloaddition of a ketene (B1206846) and an imine. mdpi.comchemijournal.com While this produces a related but different core structure, the principles of cycloaddition can be adapted for azetidine synthesis.

Ring Contraction: N-sulfonylazetidines bearing carbonyl groups at the α-position can be synthesized through a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This allows for the introduction of various nucleophiles (alcohols, phenols, anilines) that become substituents on the resulting azetidine ring. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been employed in various reactions to construct and functionalize azetidine rings, including asymmetric [3+1]-cycloadditions that can create highly substituted azetidines with stereocontrol. researchgate.net

Table 2: Selected Synthetic Methods for Azetidine Ring Functionalization

| Method | Description | Potential Substituents | Reference |

|---|---|---|---|

| Pre-functionalized Precursors | Using an azetidine that already contains the desired substituent before attaching the oxoacetic acid side chain. | Phenoxy, Alkyl, Aryl | lookchem.com |

| Pd-Catalyzed C-H Amination | Intramolecular cyclization of an amine with an unactivated C-H bond to form the azetidine ring. | Groups present on the acyclic precursor. | organic-chemistry.org |

| Ring Contraction of Pyrrolidinones | A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. | Alcohols, Phenols, Anilines | organic-chemistry.org |

| Copper-Catalyzed Cycloaddition | Asymmetric [3+1]-cycloaddition to form highly substituted azetidines. | Varied, depending on reactants. | researchgate.net |

Modification of the Oxoacetic Acid Side Chain for Chemical Probe Development

The oxoacetic acid side chain is another critical site for modification, particularly for the development of chemical probes. Chemical probes are specialized molecules used to study biological processes, and modifying this side chain can alter the compound's reactivity, solubility, and ability to be linked to other molecules.

The most straightforward modification is the conversion of the carboxylic acid to an ester or an amide. The synthesis of 2-(3-(2-tert-butylphenoxy)azetidin-1-yl)-2-oxoacetic acid involves the hydrolysis of the corresponding ethyl ester using lithium hydroxide. lookchem.com This indicates that the ester form is a stable intermediate that could be used as a derivative in its own right or as a precursor for other functionalities.

For chemical probe development, the carboxylic acid can be:

Converted to an Amide: By coupling the acid with a primary or secondary amine, a diverse range of amide derivatives can be generated. This can be used to attach fluorescent tags, biotin (B1667282) labels for affinity purification, or reactive groups for covalent labeling of proteins.

Reduced: The ketone or carboxylic acid functionalities could be selectively reduced to the corresponding alcohols, creating derivatives with different hydrogen-bonding capabilities.

Used in Coupling Reactions: The acid can serve as a handle for modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to link the scaffold to other complex fragments, as has been demonstrated with other acetic acid-based compounds. nih.gov

Table 3: Potential Modifications of the Oxoacetic Acid Side Chain for Probe Development

| Modification | Resulting Functional Group | Purpose |

|---|---|---|

| Esterification | Ester (-COOR) | Improves cell permeability, acts as a prodrug. |

| Amidation | Amide (-CONR₂) | Introduces diverse substituents, allows attachment of labels (fluorescent, biotin). |

| Reduction | Alcohol (-CH(OH)COOH) | Changes polarity and hydrogen bonding properties. |

| Cross-Coupling | C-C or C-N bonded moieties | Links the scaffold to other molecular fragments to create complex probes. |

Development of Libraries and Combinatorial Approaches for Derivative Generation

To efficiently explore the chemical space around the this compound scaffold, modern synthetic approaches often involve the creation of compound libraries. Combinatorial chemistry provides a powerful set of tools for rapidly generating a large number of derivatives from a common core structure. mdpi.com

Key combinatorial strategies applicable to this scaffold include:

Solid-Phase Synthesis: The core scaffold or a precursor could be attached to a solid support (resin). This simplifies the purification process, as excess reagents and by-products can be washed away after each reaction step. mdpi.com

Split-and-Mix Synthesis: This technique allows for the creation of vast libraries. A batch of resin-bound starting material is split into several portions, each reacting with a different building block. The portions are then mixed back together, and the process is repeated for the next synthetic step. mdpi.com This can be used to systematically vary substituents on both the azetidine ring and the oxoacetic acid side chain.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, accelerating the library production process from hours to minutes. nih.gov

DNA-Encoded Libraries (DELs): A state-of-the-art approach involves attaching a unique DNA tag to each chemical compound. This allows for the synthesis and screening of libraries containing billions of different molecules simultaneously, as the DNA tag serves as a readable barcode to identify the chemical structure of any "hit" compounds. rsc.org

A hypothetical combinatorial library of this compound derivatives could be constructed by first creating a set of diversely substituted azetidines and then reacting them with different electrophiles to form the side chain, or by coupling a library of amines to the carboxylic acid of the parent compound.

Table 4: Hypothetical Split-and-Mix Combinatorial Synthesis Plan

| Step | Action | Result |

|---|---|---|

| 1 | Synthesize a set of 10 different substituted azetidine precursors. | 10 unique starting materials. |

| 2 | Couple each of the 10 azetidines with ethyl 2-chloro-2-oxoacetate. | 10 different ethyl ester derivatives. |

| 3 | Split the 10 esters into 20 portions each. | 200 total portions. |

| 4 | Hydrolyze half of each portion to the carboxylic acid. Couple the other half with 20 different amines. | Creates 10 acids and 200 unique amides. |

| 5 | Cleave all compounds from the solid support (if used). | A library of 210 distinct derivatives. |

Retrosynthetic Analysis of 2 Azetidin 1 Yl 2 Oxoacetic Acid and Its Analogs

Identification of Key Disconnections and Strategic Functional Group Interconversions (FGIs)

The structure of 2-(azetidin-1-yl)-2-oxoacetic acid presents two primary locations for strategic disconnections: the C-N amide bond and the C-C bond between the two carbonyl groups.

C-N Bond Disconnections within the Azetidine (B1206935) Ring and Amide Linkage

The most logical and common disconnection for an amide is the cleavage of the C-N bond. lkouniv.ac.in This disconnection is based on the well-established and highly reliable amide bond formation reaction.

Primary Disconnection: Amide C-N Bond

Disconnecting the amide bond in this compound leads to two synthons: an azetidine nucleophile and an electrophilic α-ketoacyl group. This is a highly strategic disconnection as the corresponding forward reaction, the acylation of an amine, is a fundamental and efficient transformation in organic synthesis. bath.ac.ukyoutube.com

C-C Bond Disconnections Adjacent to Carbonyl and Azetidine Moieties

An alternative, though often less direct, approach involves the disconnection of the C-C bond between the two carbonyl groups of the oxoacetic acid moiety. This type of disconnection is common in the analysis of 1,2-dicarbonyl compounds. scitepress.org

Secondary Disconnection: C-C Bond

This disconnection would lead to a synthon representing an activated carboxyl group and another representing a formyl group equivalent attached to the azetidine ring. The forward synthesis would then involve the formation of this C-C bond, which can be more challenging than amide bond formation.

Derivation of Synthons and Corresponding Readily Available Synthetic Equivalents

Based on the identified disconnections, we can propose the following synthons and their corresponding synthetic equivalents.

| Disconnection | Synthon 1 (Structure/Name) | Synthetic Equivalent 1 | Synthon 2 (Structure/Name) | Synthetic Equivalent 2 |

| Amide C-N Bond | Azetidinyl anion | Azetidine | Acylium cation of oxoacetic acid | Oxalyl chloride, Ethyl oxalyl chloride, or 2,2-dihydroxyacetic acid (glyoxylic acid) with a coupling agent |

| C-C Bond | Azetidinylformyl anion | N-Formylazetidine | Carboxyl cation | Carbon dioxide or a chloroformate |

The most practical and widely used synthetic equivalents for the primary C-N disconnection are azetidine and a derivative of oxoacetic acid, such as oxalyl chloride or its monoester. Azetidine is a commercially available starting material. magtech.com.cn Oxalyl chloride is a highly reactive and common reagent for the synthesis of amides and other carboxylic acid derivatives. chemicalbook.com

Strategic Analysis and Comparison of Multiple Potential Synthetic Routes for Efficiency and Scalability

Based on the retrosynthetic analysis, two main synthetic routes emerge.

Route 1: Acylation of Azetidine (Based on C-N Disconnection)

This is the most direct and likely most efficient route. It involves the reaction of azetidine with a suitable derivative of oxoacetic acid.

Method A: Using Oxalyl Chloride: Azetidine can be reacted with oxalyl chloride. This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base to neutralize the HCl generated. The high reactivity of oxalyl chloride makes this a rapid and often high-yielding method. However, the di-functional nature of oxalyl chloride can lead to the formation of a di-acylated product, requiring careful control of stoichiometry.

Method B: Using an Oxalyl Monoester Monochloride: A more controlled approach involves using an oxalyl monoester monochloride, such as ethyl oxalyl chloride. This reagent allows for the selective formation of the desired N-acylated azetidine ester, which can then be hydrolyzed to the final carboxylic acid product. This method often provides better control and higher yields of the desired mono-acylated product.

Method C: Using an α-Keto Acid and a Coupling Agent: 2,2-Dihydroxyacetic acid (glyoxylic acid) or its corresponding α-keto acid can be coupled directly with azetidine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS). acs.orgacs.org This method is generally mild and avoids the use of highly reactive acid chlorides, which can be advantageous for sensitive substrates. However, it may be less atom-economical and require more complex purification procedures.

Route 2: C-C Bond Formation (Based on C-C Disconnection)

This route is conceptually more complex and likely less efficient for this specific target molecule. It would involve generating a nucleophilic N-formylazetidine equivalent and reacting it with an electrophilic carboxylating agent. The generation and reaction of such specific organometallic reagents can be challenging and may not be amenable to large-scale synthesis.

Comparison of Routes

| Route | Starting Materials | Key Reactions | Advantages | Disadvantages | Scalability |

| 1A: Acylation with Oxalyl Chloride | Azetidine, Oxalyl chloride | Amide bond formation | Fast, uses readily available reagents | Potential for di-acylation, harsh conditions | Moderate, requires careful control |

| 1B: Acylation with Oxalyl Monoester | Azetidine, Ethyl oxalyl chloride | Amide bond formation, Ester hydrolysis | High selectivity for mono-acylation, good yields | Two-step process | Good |

| 1C: Coupling with α-Keto Acid | Azetidine, Glyoxylic acid, Coupling agents | Amide bond formation | Mild reaction conditions | Use of expensive coupling reagents, purification challenges | Potentially lower for large scale due to cost of reagents |

| 2: C-C Bond Formation | N-Formylazetidine, Carboxylating agent | C-C bond formation | Novelty | Difficult to execute, low efficiency expected | Poor |

Future Research Directions and Challenges in 2 Azetidin 1 Yl 2 Oxoacetic Acid Chemistry

Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies

The traditional synthesis of azetidine (B1206935) derivatives often involves multi-step processes with harsh reagents and the generation of significant waste. A primary challenge and a critical area of future research is the development of more sustainable and environmentally friendly methods for the production of 2-(azetidin-1-yl)-2-oxoacetic acid and its derivatives. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents and the design of processes that operate under milder conditions, reducing energy consumption. The use of renewable starting materials and greener solvent systems will be paramount in achieving these goals.

Exploration of Untapped Reactivity Profiles and Cascade Reactions Involving the Compound

The reactivity of this compound is not yet fully understood, presenting a fertile ground for future investigation. The interplay between the strained azetidine ring and the reactive α-keto acid functionality offers opportunities for novel chemical transformations. A key research direction will be the exploration of untapped reactivity profiles, moving beyond known transformations to discover new bond-forming strategies.

Furthermore, the development of cascade reactions initiated by this compound holds immense potential for the efficient construction of complex molecular architectures. Cascade reactions, where multiple chemical transformations occur in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. Future work will likely focus on designing cascades that leverage the unique reactivity of the azetidine and α-keto acid moieties to build intricate polycyclic systems.

Achievement of Advanced Stereochemical Control in Highly Complex Derivatives

The introduction of stereocenters into molecules derived from this compound is crucial for their application in areas such as drug discovery, where specific stereoisomers often exhibit desired biological activity. Achieving high levels of stereochemical control, particularly in the synthesis of complex derivatives with multiple chiral centers, remains a significant challenge. Future research will focus on the development of novel chiral catalysts and asymmetric synthetic methodologies specifically tailored for transformations involving this scaffold. The ability to precisely control the three-dimensional arrangement of atoms will unlock the full potential of this compound in creating sophisticated and functionally optimized molecules.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The landscape of chemical synthesis is being revolutionized by emerging technologies, and their integration with the chemistry of this compound is a key future direction. Flow chemistry, the continuous processing of chemical reactions in a reactor, offers advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing processes.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, provides a mild and powerful tool for forging new chemical bonds. The application of photoredox catalysis to reactions involving this compound could enable previously inaccessible transformations and the synthesis of novel derivatives under environmentally benign conditions.

Synergistic Application of Computational Chemistry in Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. The synergistic application of computational methods with experimental studies will be crucial for advancing the chemistry of this compound.

Theoretical calculations can be employed to:

Predict the reactivity and stability of different derivatives.

Elucidate the mechanisms of novel reactions and cascade sequences.

Design and optimize catalysts for stereoselective transformations.

Screen virtual libraries of compounds for desired properties.

常见问题

Q. What are the established synthetic routes for 2-(Azetidin-1-yl)-2-oxoacetic acid, and how do reaction conditions influence yield?

While direct synthesis of this compound is not explicitly documented, analogous oxoacetic acid derivatives (e.g., 2-(Methylamino)-2-oxoacetic acid) are synthesized via nucleophilic substitution or oxidation. A plausible route involves reacting azetidine with oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions, followed by hydrolysis to yield the target compound . Optimization of reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of azetidine to oxalyl derivatives can minimize side reactions (e.g., over-acylation) and improve yields. Purification via recrystallization or column chromatography is recommended .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation typically combines spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments (e.g., azetidine ring protons at δ ~3.5–4.5 ppm) and carbonyl resonances (C=O at ~160–180 ppm) .

- IR : Stretching vibrations for C=O (~1700 cm) and N–H (~3300 cm) confirm functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and intramolecular interactions, such as hydrogen bonding between the azetidine N–H and carbonyl oxygen .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Oxoacetic acid derivatives are sensitive to hydrolysis and thermal decomposition. Stability studies for similar compounds suggest:

- pH : Stable in mildly acidic to neutral conditions (pH 4–7). Alkaline conditions (pH >8) promote hydrolysis of the oxoacetate group .

- Temperature : Store at 4–8°C to prevent degradation; avoid prolonged exposure to >40°C .

- Light : Protect from UV light to avoid radical-mediated decomposition .

Advanced Research Questions

Q. How does the azetidine ring influence the reactivity of this compound in metal coordination chemistry?

The azetidine nitrogen acts as a Lewis base, enabling coordination to transition metals (e.g., Cu, Fe). Comparative studies with methylamino analogs show azetidine’s smaller ring strain enhances ligand rigidity, stabilizing octahedral or square-planar complexes. Spectroscopic shifts in UV-Vis and EPR confirm metal-ligand charge transfer . Computational modeling (DFT) predicts higher binding affinity for azetidine derivatives compared to linear amines due to constrained geometry .

Q. What contradictory data exist regarding the tautomeric equilibrium of this compound, and how can they be resolved?

Tautomerism between keto and enol forms is debated. IR and H NMR data for similar compounds (e.g., 2-(1H-indol-3-yl)-2-oxoacetic acid) show dominant keto forms in non-polar solvents, while enol forms emerge in polar solvents. Conflicting reports may arise from solvent polarity, pH, or measurement techniques. Resolve discrepancies using combined N NMR and variable-temperature studies .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Molecular docking : Screen against enzyme targets (e.g., kinases, proteases) to assess binding affinity.

- ADMET prediction : Use QSAR models to evaluate pharmacokinetics (e.g., LogP, bioavailability).

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of this compound in metabolic pathways?

Isotopic labels track metabolic fate in vitro/in vivo:

- C-labeled carbonyl groups monitor decarboxylation via C NMR.

- N in the azetidine ring traces incorporation into biomolecules (e.g., amino acids) using mass spectrometry .

Methodological Guidance

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting groups : Temporarily block the azetidine nitrogen with Boc or Fmoc to prevent unwanted nucleophilic attacks during esterification or amidation .

- Low-temperature reactions : Conduct acylations at 0–5°C to control exothermicity and reduce byproducts .

Q. How to validate purity and quantify trace impurities in this compound?

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and electrospray ionization for impurity profiling .

- Elemental analysis : Confirm stoichiometry (C, H, N, O) within ±0.3% deviation .

Data Contradiction Analysis

Q. Why do reported pKa values for oxoacetic acid derivatives vary across studies?

Variations arise from:

- Solvent effects : pKa shifts in DMSO vs. water due to solvation differences.

- Measurement techniques : Potentiometric vs. spectrophotometric methods yield discrepancies. Standardize conditions (I = 0.1 M NaCl, 25°C) for comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。